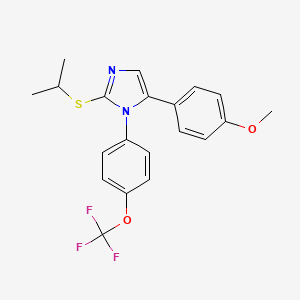
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" is a complex organic compound with significant importance in various scientific fields. This imidazole derivative is characterized by its unique structural elements, including an isopropylthio group, a methoxyphenyl group, and a trifluoromethoxyphenyl group. The compound's distinct arrangement imparts specific chemical and physical properties, making it valuable in multiple research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" typically involves multi-step reactions starting from commercially available precursors. One common approach includes:
Formation of Imidazole Ring: : A condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethoxy)benzylamine in the presence of an acidic catalyst forms an intermediate imine. This intermediate undergoes cyclization with isopropylthioacetamide under reflux conditions to yield the imidazole ring.
Functional Group Modification:
Industrial Production Methods
In industrial settings, the production of this compound may employ optimized large-scale methodologies to ensure high yield and purity. Automation of the reaction steps, controlled environments to manage reaction conditions, and advanced purification techniques like chromatography are commonly used to achieve the desired compound quality.
Analyse Chemischer Reaktionen
Types of Reactions
"2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" can undergo several chemical reactions, including:
Oxidation: : The methoxy and isopropylthio groups can be susceptible to oxidation under strong oxidative conditions, leading to the formation of corresponding sulfoxide and sulfone derivatives.
Substitution: : The aromatic rings in the compound allow for electrophilic substitution reactions, where functional groups like nitro or halo groups can be introduced.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Substitution: : Chlorine or bromine in the presence of a Lewis acid like AlCl3 for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure is exploited in the design of novel compounds with potential pharmacological properties.
Biology
The compound is used in biochemical assays to study enzyme interactions due to its ability to bind specific biological targets. It is also investigated for its potential role in modulating biological pathways.
Medicine
Preliminary research suggests that derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The trifluoromethoxyphenyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry
In industrial applications, the compound is used as a building block for the synthesis of advanced materials, including polymers with specialized properties. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms depending on the context of its use. In biochemical applications, it often targets specific enzymes or receptors, altering their activity. Molecular docking studies reveal that the trifluoromethoxyphenyl group enhances binding affinity to certain protein targets, while the isopropylthio group contributes to the overall stability of the molecule-protein complex.
Vergleich Mit ähnlichen Verbindungen
Compared to other imidazole derivatives, "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" stands out due to its trifluoromethoxyphenyl group, which imparts unique electronic properties and enhances interaction with biological targets. Similar compounds include:
2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
2-(isopropylthio)-5-(3,4-dimethoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
2-(methylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity.
That's a mouthful! Anything you want to dive deeper into?
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-13(2)28-19-24-12-18(14-4-8-16(26-3)9-5-14)25(19)15-6-10-17(11-7-15)27-20(21,22)23/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPNTMQOLXMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
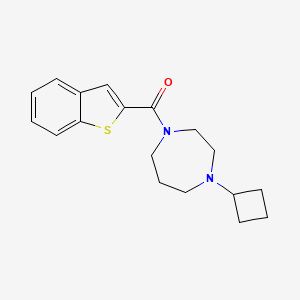

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
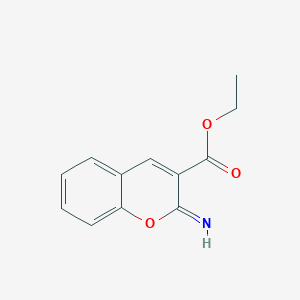
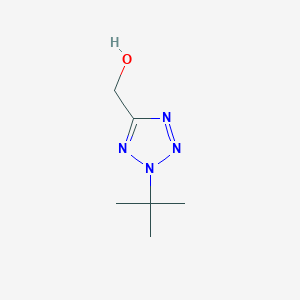
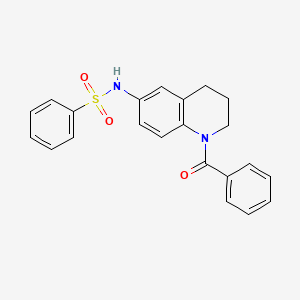
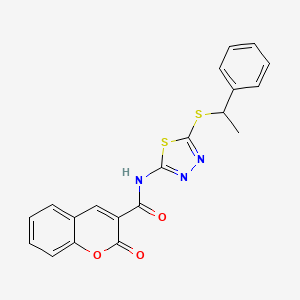
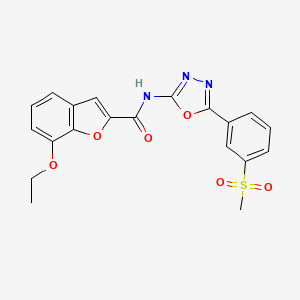
![N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2636565.png)
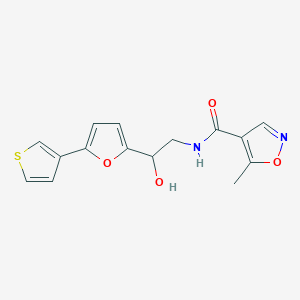
![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
